3-(2,6-Difluorobenzoyl)quinoline
Overview
Description
3-(2,6-Difluorobenzoyl)quinoline is an organic compound characterized by the presence of a quinoline ring system substituted with a 2,6-difluorobenzoyl group
Mechanism of Action
Target of Action
Quinolines and quinolones, which share a similar structure, have been reported to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to target bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines and quinolones are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and quinolones are known to affect the dna synthesis pathway in bacteria .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinolines and quinolones are known to have antimicrobial effects, inhibiting the growth and proliferation of bacteria .
Action Environment
The efficacy of related compounds, quinolones, can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorobenzoyl)quinoline typically involves the acylation of quinoline with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:
Quinoline+2,6-Difluorobenzoyl chlorideAlCl3this compound
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the quinoline ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3-(2,6-Difluorobenzyl)quinoline.
Substitution: Halogenated derivatives of this compound.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.
Industry:
Dyes and Pigments: Utilized in the synthesis of fluorescent dyes due to its conjugated system, which can absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
3-(2,6-Dichlorobenzoyl)quinoline: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.
3-(2,6-Dimethylbenzoyl)quinoline: Contains methyl groups, leading to different steric and electronic effects.
Uniqueness: 3-(2,6-Difluorobenzoyl)quinoline is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate by improving its bioavailability and resistance to metabolic degradation.
Properties
IUPAC Name |
(2,6-difluorophenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDUURSCYPUHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268738 | |
Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-19-6 | |
Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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